![molecular formula C8H17ClN2O B13276429 N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride](/img/structure/B13276429.png)
N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O It is characterized by the presence of a cyclopropane ring, an ethylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylamino)ethyl]cyclopropanecarboxamide hydrochloride
- N-[2-(Propylamino)ethyl]cyclopropanecarboxamide hydrochloride
- N-[2-(Butylamino)ethyl]cyclopropanecarboxamide hydrochloride
Uniqueness
N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
N-[2-(ethylamino)ethyl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-9-5-6-10-8(11)7-3-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
InChI Key |
SDYPPIUOOZAUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC(=O)C1CC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



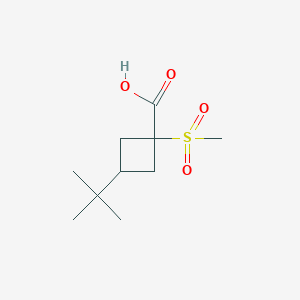
![5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13276375.png)
amine](/img/structure/B13276379.png)
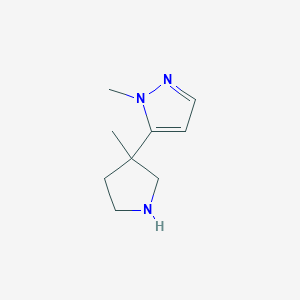
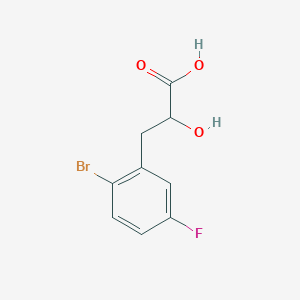
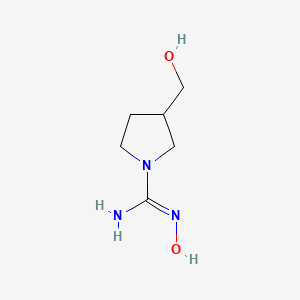
![2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13276397.png)

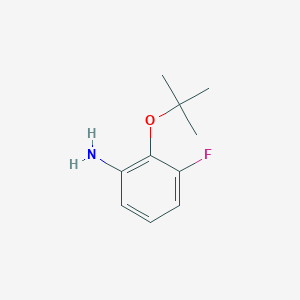
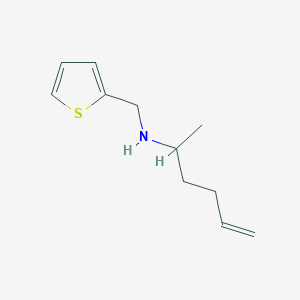
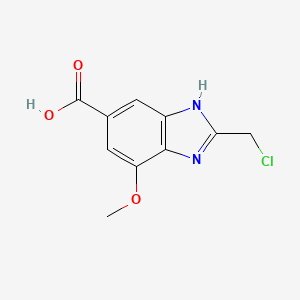
![N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride](/img/structure/B13276435.png)
![(1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B13276440.png)
